

# Methyl 4-fluoro-1H-pyrrole-2-carboxylate solubility data

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## Compound of Interest

Compound Name: Methyl 4-fluoro-1H-pyrrole-2-carboxylate

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An In-Depth Technical Guide to the Solubility of **Methyl 4-fluoro-1H-pyrrole-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl 4-fluoro-1H-pyrrole-2-carboxylate** is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its solubility is a critical physicochemical parameter that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and in vivo performance. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It delves into the fundamental principles governing solubility, explores robust experimental methodologies, and offers insights into the impact of its structural features on its solubility profile. This document is intended to be a valuable resource for scientists seeking to understand and manipulate the solubility of **methyl 4-fluoro-1H-pyrrole-2-carboxylate** and related fluorinated heterocyclic compounds.

## Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like

**methyl 4-fluoro-1H-pyrrole-2-carboxylate**, its aqueous solubility directly influences its bioavailability and therapeutic efficacy. Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal drug exposure and diminished clinical utility.

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, including its solubility.<sup>[1][2]</sup> The high electronegativity of fluorine can lead to changes in crystal packing, pKa, and lipophilicity, all of which have a profound impact on how the molecule interacts with solvents.<sup>[2][3]</sup> Therefore, a thorough understanding of the solubility of **methyl 4-fluoro-1H-pyrrole-2-carboxylate** is paramount for its successful development as a therapeutic agent.

This guide will navigate the complexities of solubility by first establishing a strong theoretical foundation, followed by a detailed exploration of practical experimental approaches.

## Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.<sup>[4]</sup>

## Physicochemical Properties Influencing Solubility

Several key physicochemical properties of **methyl 4-fluoro-1H-pyrrole-2-carboxylate** will dictate its solubility:

- **Polarity and Hydrogen Bonding:** The pyrrole ring, the ester group, and the fluorine atom contribute to the overall polarity of the molecule. The N-H of the pyrrole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the fluorine atom can act as hydrogen bond acceptors. The ability to form hydrogen bonds with solvent molecules is a crucial determinant of solubility in protic solvents like water and alcohols.
- **Crystal Lattice Energy:** In the solid state, molecules of **methyl 4-fluoro-1H-pyrrole-2-carboxylate** are held together in a crystal lattice by intermolecular forces. The strength of these interactions, quantified as the crystal lattice energy, must be overcome by the energy

of solvation for dissolution to occur. The presence of the fluorine atom can influence crystal packing and, consequently, the lattice energy.[5]

- **Ionization (pKa):** The pyrrole N-H is weakly acidic. While its pKa is likely to be high, any potential for ionization in acidic or basic media can significantly impact its aqueous solubility. The electron-withdrawing nature of the fluorine and carboxylate groups will influence the pKa of the pyrrole proton.
- **Lipophilicity (LogP):** The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value generally correlates with lower aqueous solubility. The fluorine substituent can either increase or decrease lipophilicity depending on its position and the overall molecular context.[3]

## Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

- **Thermodynamic Solubility (Equilibrium Solubility):** This is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under a given set of conditions (temperature, pressure, pH).[6][7][8] It represents a true equilibrium state and is the most relevant value for understanding the intrinsic solubility of a compound.
- **Kinetic Solubility:** This is the concentration at which a compound precipitates from a solution when it is rapidly added from a concentrated stock solution (e.g., in DMSO).[6][8][9][10] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental conditions.[7][8] While useful for high-throughput screening in early drug discovery, thermodynamic solubility is the gold standard for drug development.[10]

## Experimental Determination of Solubility

A multi-faceted experimental approach is necessary to comprehensively characterize the solubility of **methyl 4-fluoro-1H-pyrrole-2-carboxylate**.

## Solvent Screening Protocol

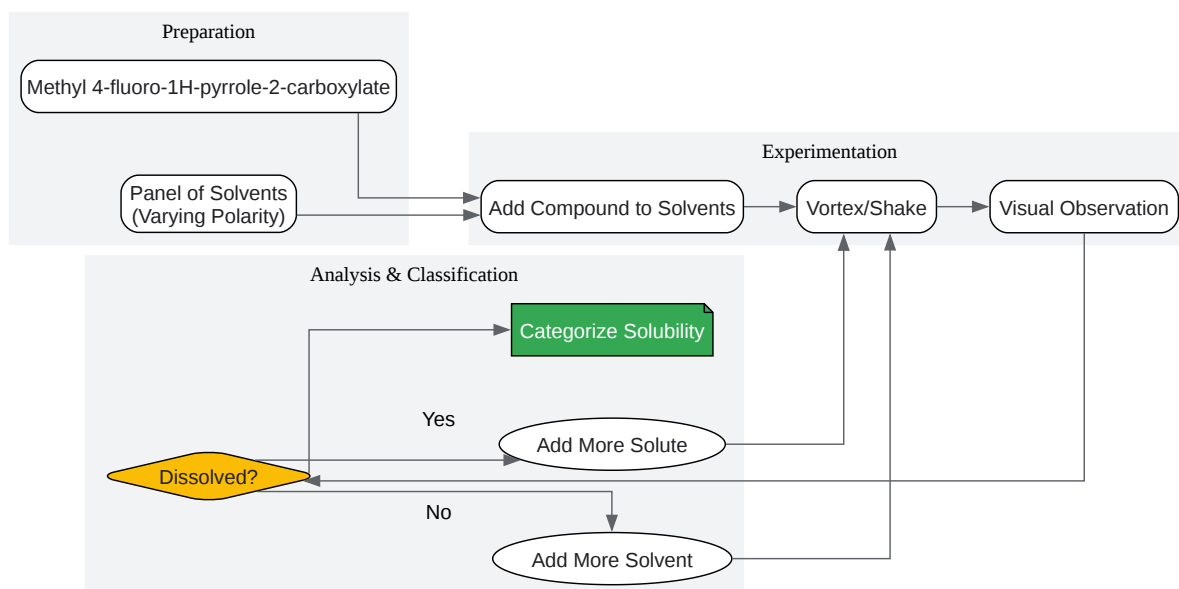
The initial step involves screening a range of solvents to identify suitable systems for purification, formulation, and analytical method development.

Objective: To qualitatively and quantitatively assess the solubility of **methyl 4-fluoro-1H-pyrrole-2-carboxylate** in a diverse set of pharmaceutically relevant solvents.

Methodology:

- Solvent Selection: Choose a panel of solvents with varying polarities, including water, buffers at different pH values (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines), ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).[\[11\]](#)[\[12\]](#)
- Small-Scale Solubility Assessment:
  - Add a small, known amount of the compound (e.g., 1-5 mg) to a series of vials.
  - Add a measured volume of each solvent (e.g., 0.1 mL) to the respective vials.
  - Vortex or shake the vials vigorously for a set period (e.g., 1-2 minutes).
  - Visually inspect for dissolution.
  - If the compound dissolves, add more solute incrementally until saturation is reached.
  - If the compound does not dissolve, add more solvent incrementally.
- Categorization: Classify the solubility as very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble based on the approximate amount of solvent required to dissolve the solute.

Diagram: Solvent Screening Workflow



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Caption: A streamlined workflow for initial solvent screening.

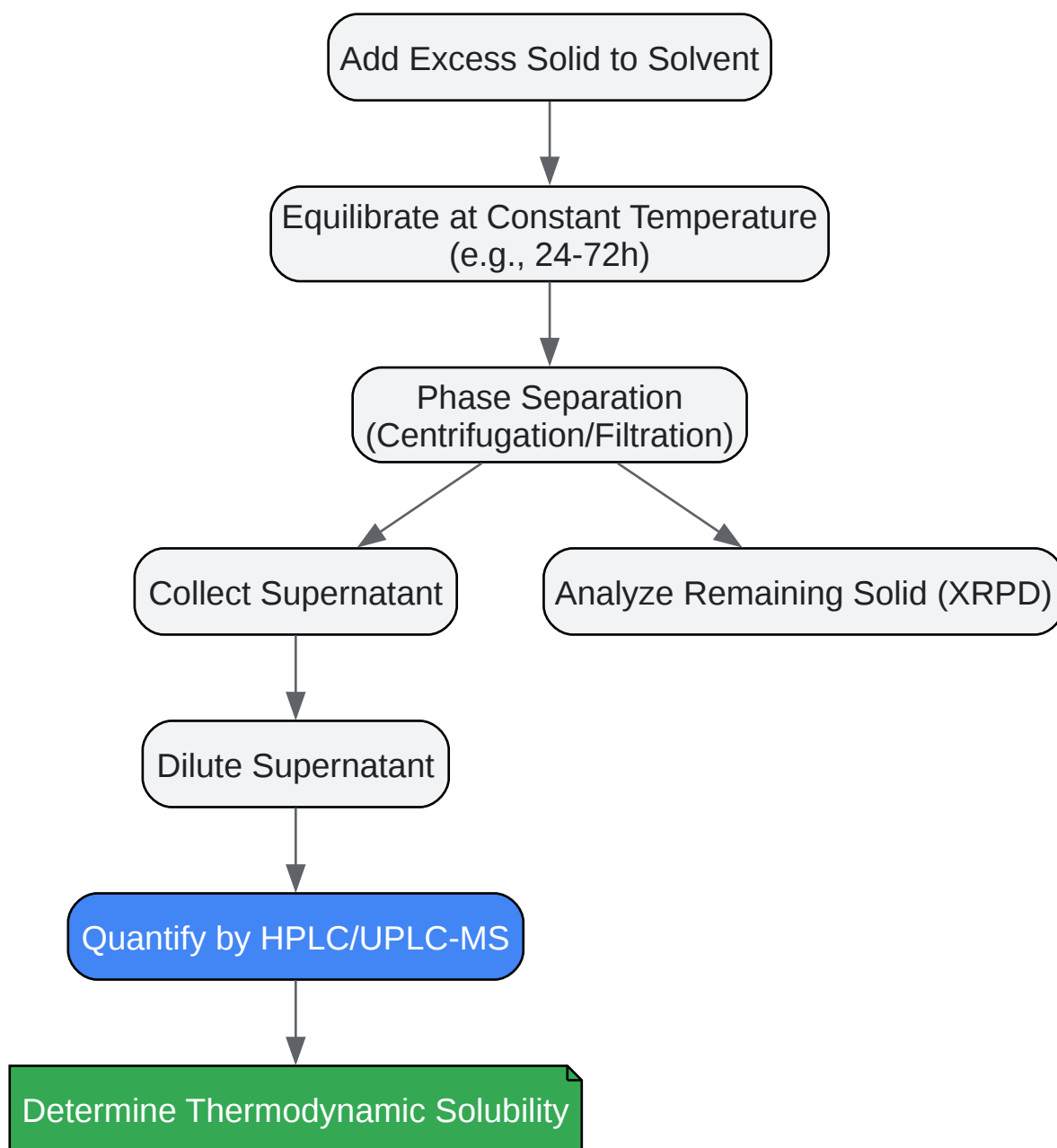
## Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.<sup>[13][14]</sup> It involves equilibrating an excess of the solid compound with the solvent over a sufficient period to reach saturation.

Protocol:

- Preparation: Add an excess amount of **methyl 4-fluoro-1H-pyrrole-2-carboxylate** to a vial containing a known volume of the solvent (e.g., buffer of a specific pH). The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[\[13\]](#)
- Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
- Quantification: Accurately dilute a known volume of the clear supernatant with a suitable mobile phase.
- Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[\[15\]](#)[\[16\]](#)
- Solid-State Analysis: It is good practice to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic transformations that may have occurred during the experiment.

Diagram: Shake-Flask Method Workflow



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Caption: Step-by-step workflow for the shake-flask solubility assay.

## High-Throughput Solubility Assays

In early drug discovery, high-throughput methods are often employed to rapidly assess the kinetic solubility of a large number of compounds.

UPLC-MS Based Method:

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers a sensitive and selective method for determining solubility, even for impure samples.<sup>[15]</sup>

- **Stock Solution Preparation:** Prepare a concentrated stock solution of **methyl 4-fluoro-1H-pyrrole-2-carboxylate** in DMSO.
- **Assay Plate Preparation:** Add the DMSO stock solution to an aqueous buffer in a 96-well plate and mix. The precipitation of the compound will occur if its solubility is exceeded.
- **Equilibration and Filtration:** The plate is shaken for a period to allow for equilibration, and then the supernatant is separated from the precipitate by filtration.<sup>[17]</sup>
- **Analysis:** The filtrate is then analyzed by UPLC-MS to determine the concentration of the dissolved compound.<sup>[18][19]</sup> A calibration curve is used for quantification.

## Data Presentation and Interpretation

The solubility data for **methyl 4-fluoro-1H-pyrrole-2-carboxylate** should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for **Methyl 4-fluoro-1H-pyrrole-2-carboxylate** at 25 °C

Solvent	Solubility (mg/mL)	Solubility (mol/L)	Method
Water	Data to be determined	Data to be determined	Shake-Flask
pH 1.2 Buffer	Data to be determined	Data to be determined	Shake-Flask
pH 4.5 Buffer	Data to be determined	Data to be determined	Shake-Flask
pH 6.8 Buffer	Data to be determined	Data to be determined	Shake-Flask
Ethanol	Data to be determined	Data to be determined	Shake-Flask
DMSO	Data to be determined	Data to be determined	Shake-Flask
Acetonitrile	Data to be determined	Data to be determined	Shake-Flask

Interpreting the Results:



- **pH-Solubility Profile:** The solubility data in buffers of different pH values will reveal if the compound's solubility is pH-dependent, which would be expected if the pyrrole N-H can be deprotonated.
- **Solvent Polarity:** Comparing the solubility in a range of organic solvents will provide insights into the polarity of the molecule and help in selecting appropriate solvents for various applications.
- **Comparison to Analogs:** Comparing the solubility data to that of non-fluorinated analogs, such as methyl 1H-pyrrole-2-carboxylate, can elucidate the specific impact of the fluorine substituent.

## Conclusion and Future Directions

This guide has outlined a comprehensive strategy for determining the solubility of **methyl 4-fluoro-1H-pyrrole-2-carboxylate**. By combining a strong theoretical understanding with robust experimental methodologies, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding formulation development, predicting in vivo performance, and ultimately, advancing this promising compound through the drug development pipeline.

Future studies should focus on investigating the temperature dependence of solubility, the potential for polymorphism and its impact on solubility, and the development of enabling formulations to enhance the aqueous solubility if it is found to be low.

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